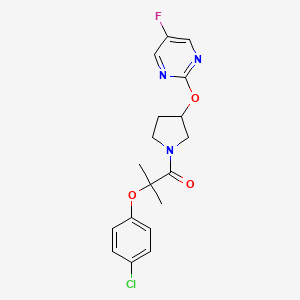
2-(4-Chlorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Chlorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C18H19ClFN3O3 and its molecular weight is 379.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Chlorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one, also known by its CAS number 2034470-63-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24ClFN4O2, with a molecular weight of approximately 406.9 g/mol. The structure features a chlorophenoxy group, a pyrrolidine moiety linked to a fluoropyrimidine, and a ketone functional group.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClFN4O2 |
| Molecular Weight | 406.9 g/mol |
| CAS Number | 2034470-63-6 |
| Purity | Typically ≥95% |
The compound is primarily studied for its role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. By inhibiting MDM2, the compound can lead to the stabilization and activation of p53, promoting apoptosis in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In studies involving various cancer cell lines, this compound demonstrated potent antiproliferative effects.
- Cell Growth Inhibition : In vitro studies showed that the compound inhibited cell growth in several cancer cell lines with IC50 values ranging from 0.15 to 0.24 μM, indicating strong antiproliferative activity .
- In Vivo Efficacy : In xenograft models, administration of the compound at doses around 100 mg/kg resulted in notable tumor regression and increased expression of p53 and its downstream targets such as p21 .
Pharmacodynamics
Pharmacodynamic studies revealed that the compound effectively induces apoptosis through mechanisms involving caspase activation and PARP cleavage. These effects were observed at both early (3 hours) and later (24 hours) time points post-administration, suggesting a sustained activation of the apoptotic pathways .
Case Studies
A notable study evaluated the pharmacological profile of this compound in comparison to other MDM2 inhibitors. The results indicated that while it shares structural similarities with other compounds in its class, it possesses unique efficacy profiles that may enhance its therapeutic potential against resistant cancer types.
Table: Comparative Efficacy of MDM2 Inhibitors
| Compound ID | IC50 (μM) | Tumor Regression (%) | Apoptosis Induction |
|---|---|---|---|
| Compound 33 | 0.15 | 87% | Strong |
| Compound 56 | 0.22 | 86% | Moderate |
| Target Compound | 0.24 | 100% | Strong |
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3/c1-18(2,26-14-5-3-12(19)4-6-14)16(24)23-8-7-15(11-23)25-17-21-9-13(20)10-22-17/h3-6,9-10,15H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPHIWFQFZFNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)OC2=NC=C(C=N2)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














